- Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction for construction of 5-oxazoylmethyl α-silyl alcohol, Chemical Science, 2023, 14(31), 8315-8320

Cas no 932-31-0 (2-Tolylmagnesium Bromide)

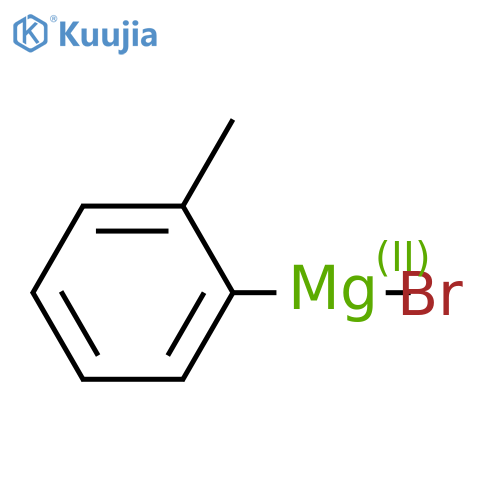

2-Tolylmagnesium Bromide structure

商品名:2-Tolylmagnesium Bromide

2-Tolylmagnesium Bromide 化学的及び物理的性質

名前と識別子

-

- Magnesium,bromo(2-methylphenyl)-

- (O)-Tolylmagnesium bromide solution

- magnesium,methylbenzene,bromide

- O-TOLYLMAGNESIUM BROMIDE

- O-TOLYLMAGNESIUM BROMIDE 1M THF

- o-Tolylmagnesium Bromide, 1.0 M solution in THF, SpcSeal

- o-Tolylmagnesium bromide, 2.0 M solution in diethyl ether, in resealable bottle

- 2.0 M solution in diethyl ether ,MkSeal

- 2-Methylphenylmagnesium bromide

- 2-TOLYL MAGNESIUM BROMIDE

- o-TolylMagnesiuM broMide solution

- -Tolylmagnesium bromide solution

- Bromo-o-tolylmagnesium

- 2-Tolylmagnesium bromide

- bromo(2-methylphenyl)magnesium

- o-Methylphenylmagnesium bromide

- o-tolyl magnesium bromide

- C7H7BrMg

- o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)

- tolylmagnesium bromide

- o-Tolylmagnesiumbromid

- toluylmagnesium bromide

- bromo(o-tolyl)magnesium

- o-tolyl-magnesiumbromide

- 2-toluylmagnesium bromide

- o-toluyl magnesium bromid

- Bromo(2-methylphenyl)magnesium (ACI)

- Magnesium, bromo-o-tolyl- (7CI, 8CI)

- o-Tolylmagnesium bromide (6CI)

- Ortho-methylphenylmagnesium bromide

- 2-Tolylmagnesium Bromide

-

- MDL: MFCD00010350

- インチ: 1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1

- InChIKey: DVXDIGKNJYSMFM-UHFFFAOYSA-M

- ほほえんだ: Br[Mg]C1C(C)=CC=CC=1

計算された属性

- せいみつぶんしりょう: 193.95800

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 145

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.013 g/mL at 25 °C

- フラッシュポイント: −40 °F

- PSA: 0.00000

- LogP: 2.64080

- ようかいせい: 未確定

- かんど: 湿気や空気に敏感

2-Tolylmagnesium Bromide セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225,H302,H314,H335,H371,H372

- 警告文: P210,P233,P241,P260,P264,P270,P271,P280,P301+P330+P331,P303+P361+P353,P310,P304+P340,P305+P351+P338,P363,P403+P233,P405,P501

- 危険物輸送番号:UN 3399 4.3/PG 1

- 危険カテゴリコード: R12;R14;R34;R40;R20/21/22

- セキュリティの説明: S16; S26; S33; S36/37/39; S45

-

危険物標識:

- リスク用語:R12

- 危険レベル:3/8

- 包装グループ:II

2-Tolylmagnesium Bromide 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-Tolylmagnesium Bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009951-500ml |

2-Tolylmagnesium Bromide |

932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |

¥553 | 2024-05-20 | |

| TRC | T536760-1g |

2-Tolylmagnesium Bromide |

932-31-0 | 1g |

45.00 | 2021-07-16 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121178-500ml |

2-Tolylmagnesium Bromide |

932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |

¥460.90 | 2023-09-01 | |

| abcr | AB142696-100 g |

o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |

932-31-0 | 17% | 100 g |

€163.60 | 2023-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1698-100G |

o-Tolylmagnesium Bromide (ca. 17% in Tetrahydrofuran, ca. 0.9mol/L) |

932-31-0 | 100g |

¥460.00 | 2024-04-15 | ||

| abcr | AB142696-100g |

o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |

932-31-0 | 17% | 100g |

€157.20 | 2025-02-13 | |

| A2B Chem LLC | AI66185-100g |

o-Tolylmagnesium bromide solution |

932-31-0 | 100g |

$84.00 | 2024-05-20 | ||

| A2B Chem LLC | AI66185-100ml |

o-Tolylmagnesium bromide solution |

932-31-0 | 100ml |

$230.00 | 2024-07-18 | ||

| A2B Chem LLC | AI66185-500ml |

o-Tolylmagnesium bromide solution |

932-31-0 | 500ml |

$536.00 | 2024-07-18 | ||

| TRC | T536760-25g |

2-Tolylmagnesium Bromide |

932-31-0 | 25g |

140.00 | 2021-07-16 |

2-Tolylmagnesium Bromide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux

リファレンス

- Pushing steric limits in osmium(IV) tetraaryl complexes, Dalton Transactions, 2022, 51(27), 10558-10570

合成方法 3

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 30 min, rt; 1 h, reflux; cooled

リファレンス

- Diastereodivergent synthesis of chromeno[2,3-b]chromenes by tuning all of the reactivity centers of isocyanoacetate, Chemical Communications (Cambridge, 2022, 58(44), 6433-6436

合成方法 4

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux

リファレンス

- An improved route to osmium(IV) tetraaryl complexes, ChemRxiv, 2020, 1, 1-11

合成方法 5

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 3 h, rt

リファレンス

- Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-Relocation, Organic Letters, 2023, 25(5), 750-755

合成方法 6

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h

リファレンス

- Redox-neutral access to 3,3'-disubstituted oxindoles via radical coupling reactions, Organic Chemistry Frontiers, 2022, 9(15), 4164-4170

合成方法 7

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux

リファレンス

- Ultralong room temperature phosphorescence and ultraviolet fluorescence from simple triarylphosphine oxides, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(23), 9124-9131

合成方法 8

はんのうじょうけん

1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; rt; 15 - 30 min, rt

リファレンス

- A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole, Chemistry - A European Journal, 2010, 16(16), 4725-4728

合成方法 9

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; 2 min, heated; 3 h, 0 °C; 30 min, 0 °C

リファレンス

- Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane, Angewandte Chemie, 2017, 56(41), 12774-12777

合成方法 10

はんのうじょうけん

1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt

リファレンス

- Dual nickel photocatalysis for O-aryl carbamate synthesis from carbon dioxide, Journal of Organic Chemistry, 2023, 88(6), 3822-3829

合成方法 11

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, rt → 70 °C

リファレンス

- Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation, Angewandte Chemie, 2023, 62(28),

合成方法 12

はんのうじょうけん

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt

リファレンス

- Silylium-Ion-Promoted Skeletal Reorganization of β-Silylated Cyclopropanes Bearing an Allyl Group at the Silicon Atom Coupled with Intermolecular Formation of a Quaternary Carbon Atom, ACS Catalysis, 2022, 12(19), 12310-12314

合成方法 13

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated; 2 h, reflux

リファレンス

- Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy, Nature Communications, 2023, 14(1),

合成方法 14

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C

リファレンス

- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles, Angewandte Chemie, 2023, 62(16),

合成方法 15

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran ; rt; rt → 50 °C

リファレンス

- Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation, Organic Letters, 2023, 25(20), 3644-3648

合成方法 16

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

リファレンス

- Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen Bromide, Organic Letters, 2023, 25(14), 2537-2542

合成方法 17

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

リファレンス

- Carbonylative Co- and Terpolymerizations of 10-Undecen-1-ol: A Route to Polyketoesters with Tunable Compositions, ACS Catalysis, 2022, 12(23), 14629-14636

合成方法 18

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; heated; reflux

リファレンス

- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water, Organic Letters, 2022, 24(28), 5029-5033

合成方法 19

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux

リファレンス

- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters, ACS Catalysis, 2022, 12(22), 13999-14005

合成方法 20

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 min, rt

1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt

リファレンス

- Visible-Light-Induced Aerobic Oxidation of Tertiary Silanes to Silanols using Molecular Oxygen as an Oxidant, Synthesis, 2023, 55(5), 765-772

2-Tolylmagnesium Bromide Preparation Products

2-Tolylmagnesium Bromide 関連文献

-

1. Oxoaryls of rhenium-(V) and -(VI) and osmium(VI). X-Ray crystal structures of dimesityldioxorhenium(VI), tetramesityloxorhenium(VI), and dimesityldioxoosmium(VI)Pericles Stravropoulos,Peter G. Edwards,Torsten Behling,Geoffrey Wilkinson,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 169

-

Joseph M. Parr,Clarissa Olivar,Thomas Saal,Ralf Haiges,Michael S. Inkpen Dalton Trans. 2022 51 10558

-

Jianming Yan,Naohiko Yoshikai Org. Chem. Front. 2017 4 1972

-

4. 408. The action of grignard reagents on desyl chloride. Part I. Aryl grignard reagentsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 1850

-

5. 102. The synthesis of substituted benzoins and of deoxybenzoinsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 442

932-31-0 (2-Tolylmagnesium Bromide) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1189426-16-1(Sulfadiazine-13C6)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量